7α-Methylthio Spironolactone-D3 is a labeled derivative of spironolactone, a well-known aldosterone antagonist used primarily in the treatment of hypertension and heart failure. This compound is particularly significant in pharmacokinetic studies due to its ability to elucidate metabolic pathways and interactions within biological systems. The molecular formula for 7α-Methylthio Spironolactone-D3 is C23H29D3O3S, with a molecular weight of approximately 391.56 g/mol. It is classified as a steroidal compound, specifically a thioether derivative of spironolactone.
7α-Methylthio Spironolactone-D3 is synthesized from spironolactone through specific chemical modifications. The compound falls under the category of synthetic organic compounds, particularly in the realm of pharmaceuticals. Its primary application is in research settings, especially for studies involving drug metabolism and pharmacodynamics.
The synthesis of 7α-Methylthio Spironolactone-D3 involves thioalkylation methods, specifically using Hünig's base for the reaction. This method has been noted for its high yield and efficiency, allowing for the preparation of various thioether derivatives of spironolactone. The process typically includes:
The molecular structure of 7α-Methylthio Spironolactone-D3 can be represented as follows:
The structure features a steroid backbone typical of spironolactone, with a methylthio group at the 7α position and deuterium isotopes incorporated at specific sites to facilitate tracing in metabolic studies.
The major chemical reaction involving 7α-Methylthio Spironolactone-D3 includes its transformation into canrenone, which occurs through a general-base-catalyzed elimination process. This reaction pathway has been studied spectrophotometrically to understand the kinetics involved:
7α-Methylthio Spironolactone-D3 acts primarily as an aldosterone receptor antagonist. It binds competitively to mineralocorticoid receptors, inhibiting the action of aldosterone, which leads to:
The detailed metabolic pathway involving this compound is crucial for understanding its pharmacological effects and potential side effects.
Physical properties of 7α-Methylthio Spironolactone-D3 include:
Chemical properties include its stability under various pH conditions, which influences its reactivity and metabolism within biological systems.
7α-Methylthio Spironolactone-D3 is primarily utilized in scientific research, particularly in:
The molecular structure of 7α-TMS-D3 (Chemical Formula: C₂₃H₂₉D₃O₃S; Molecular Weight: 391.58 g/mol) features deuterium substitution at the methyl group of the 7α-thiomethyl moiety, as confirmed by its SMILES notation: C[C@@]12[C@@]3(OC(CC3)=O)CC[C@@]1([H])[C@@]4([H])[C@]([C@@]5(C(C[C@H]4SC([2H])([2H])[2H])=CC(CC5)=O)C)([H])CC2
[1] [5] [9]. The compound retains the complex steroidal backbone of spironolactone metabolites, including the γ-lactone ring at C17 and the 6,7-unsaturated ketone system in the C-ring, which are critical for antimineralocorticoid activity [6].
Table 1: Structural and Isotopic Properties of 7α-TMS-D3
Property | Specification |
---|---|
Molecular Formula | C₂₃H₂₉D₃O₃S |
Molecular Weight | 391.58 g/mol |
Deuterium Position | 7α-methylthio group (-SCD₃) |
Isotopic Purity | ≥99% atom D [5] |
Chiral Centers | Multiple (retains native stereochemistry) |
Unlabeled Analog CAS | 38753-77-4 [5] |
The isotopic integrity (≥99% atom D) ensures minimal interference from natural isotopic abundances during mass spectrometric analyses, providing high signal-to-noise ratios for sensitive detection [5] [9]. The deuterium atoms induce negligible steric alterations compared to protium (¹H), maintaining the compound’s binding affinity for mineralocorticoid and androgen receptors [6].
Deuterium labeling serves as a powerful tool for tracing drug metabolism pathways and quantifying pharmacokinetic parameters without altering the compound’s inherent bioactivity. The kinetic isotope effect (KIE) from carbon-deuterium bonds—though minimal in this case due to the methyl group’s metabolic stability—can subtly delay hepatic oxidative metabolism, thereby extending the detection window for in vitro studies [1] [9]. Key applications include:
Table 2: Pharmacokinetic Parameters of Spironolactone and Metabolites at Steady State (100 mg/day)
Compound | Cₘₐₓ (ng/mL) | AUC₀₋₂₄ (ng·hr/mL) | t₁/₂ (hours) |
---|---|---|---|
Spironolactone | 80 | 231 | 1.4 |
Canrenone | 181 | 2,173 | 16.5 |
7α-TMS (non-deuterated) | 391 | 2,804 | 13.8 |
6β-OH-7α-TMS | 125 | 1,727 | 15.0 |
Data derived from clinical studies in humans [4] [6] [8]
The understanding of spironolactone metabolism has undergone significant revision due to advances in analytical methodologies:
CAS No.: 355137-87-0
CAS No.: 1460-73-7
CAS No.: 5287-45-6
CAS No.: 13205-44-2
CAS No.: